9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This particular compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings share a single atom, creating a spiro connection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction can be performed under various conditions, often involving the use of Lewis acids as catalysts .
Industrial Production Methods
Industrial production of such spirocyclic compounds may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved .
Scientific Research Applications
Chemistry
In chemistry, 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure makes it an ideal candidate for studying stereochemistry and conformational analysis .
Biology
In biological research, this compound has been investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine
In medicine, spirocyclic compounds like this one are explored for their potential therapeutic applications. They have shown promise in the development of new drugs for treating diseases such as tuberculosis and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials, making it useful in various applications .
Mechanism of Action
The mechanism of action of 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic scaffold but differs in the substituents attached to the core structure.
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with a similar core structure but different functional groups.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound features a spirocyclic core with vinyl groups attached, giving it different chemical properties.
Uniqueness
The uniqueness of 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane lies in its specific substituents, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
9-(4-ethoxy-3,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-4-22-17-14(2)12-16(13-15(17)3)25(20,21)19-8-6-18(7-9-19)23-10-5-11-24-18/h12-13H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQGKYMALWHGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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